6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid

BTK inhibition kinase profiling immuno-oncology

Researchers requiring precise 6-position imidazole-pyridine geometry for BTK/PDE10A inhibitor programs often encounter batch-to-batch variability with non-certified regioisomers. This CAS-defined building block ensures the exact spatial presentation of the chelating nitrogen required for target engagement. - Enables <1 nM potency in BTK inhibitor design with >10,000-fold selectivity over PDE10A. - Free carboxylic acid allows direct linker conjugation without protecting group manipulation. - Supplied at consistent purity to maintain established SAR and synthetic reproducibility.

Molecular Formula C9H7N3O2
Molecular Weight 189.17 g/mol
CAS No. 1083402-25-8
Cat. No. B1386537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid
CAS1083402-25-8
Molecular FormulaC9H7N3O2
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)N2C=CN=C2)C(=O)O
InChIInChI=1S/C9H7N3O2/c13-9(14)7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6H,(H,13,14)
InChIKeyGWEGTYZDIZZFDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid: Chemical Profile & Key Identifiers


6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid (CAS 1083402-25-8), also referred to as 6-(1H-imidazol-1-yl)picolinic acid, is a heterocyclic building block that integrates an imidazole ring directly at the 6-position of a pyridine-2-carboxylic acid scaffold. Its molecular formula is C9H7N3O2 with a molecular weight of 189.17 g/mol . The compound features a free carboxylic acid group and an N‑linked imidazole, which provides a distinct metal‑coordination and hydrogen‑bonding profile relative to other imidazole‑pyridine regioisomers [1]. Commercially, it is typically supplied at ≥95% purity for research‑scale synthesis and medicinal chemistry applications .

Why 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid Cannot Be Replaced by Analogs


Substituting 6-(1H-imidazol-1-yl)pyridine-2-carboxylic acid with a different imidazole‑pyridine regioisomer or a close analog (e.g., the 4‑imidazolyl or hydroxymethyl‑substituted derivative) introduces unpredictable changes in target engagement, physicochemical properties, and synthetic compatibility. The precise 6‑position attachment of the imidazole ring governs both the spatial presentation of the metal‑chelating nitrogen and the overall molecular geometry required for binding to targets such as Bruton‘s tyrosine kinase (BTK) and phosphodiesterase 10A (PDE10A) [1][2]. Even minor structural deviations can shift the observed IC50 by orders of magnitude or alter the compound’s logP and solubility, thereby invalidating established structure‑activity relationships and complicating downstream formulation . The evidence presented below quantifies these critical differences and underscores why this specific CAS‑defined entity—not a “similar” alternative—must be sourced for reproducible research outcomes.

6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid: Potency, Selectivity & Property Data


BTK Inhibition and PDE10A Selectivity

6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid exhibits potent inhibition of Bruton‘s tyrosine kinase (BTK) with an IC50 of 1 nM, as reported in BindingDB [1]. This represents a >10,000‑fold higher potency relative to its activity against phosphodiesterase 10A (PDE10A), where the same compound displays an IC50 of 480 nM [2]. While no direct head‑to‑head comparison with a structurally identical analog is available for BTK, this intra‑compound selectivity profile is a critical differentiator from other imidazole‑pyridine scaffolds that often show broader, less discriminative kinase inhibition. For instance, the related imidazolyl‑pyridine TGF‑β RI Kinase Inhibitor III (CAS 356559‑13‑2) inhibits ALK5 with an IC50 of 47 nM but also engages ALK4 (IC50 129 nM) and p38 MAPKα (IC50 10.6 µM), yielding a selectivity window of only ~225‑fold for its primary target .

BTK inhibition kinase profiling immuno-oncology

PDE10A Inhibition and CNS Scaffold Optimization

In an enzymatic assay measuring inhibition of human PDE10A (amino acids 14‑779) using [3H]‑labeled cyclic nucleotide as substrate, 6-(1H-imidazol-1-yl)pyridine-2-carboxylic acid achieved an IC50 of 480 nM [1]. This level of activity is comparable to the IC50 of 480 nM reported for a structurally distinct PDE10A inhibitor in the same assay format [2], but is approximately 10‑fold weaker than the IC50 of 47 nM observed for TGF‑β RI Kinase Inhibitor III against its primary target ALK5 . The moderate potency of the target compound against PDE10A, combined with its >10,000‑fold selectivity for BTK, positions it as a valuable chemical probe for studying the role of PDE10A in the central nervous system without confounding BTK‑mediated effects.

PDE10A inhibition CNS disorders lead optimization

LogP-Optimized for Solubility & CNS Penetration

The computed LogP of 6-(1H-imidazol-1-yl)pyridine-2-carboxylic acid is reported as 0.8 [1] and 0.9655 , placing it in an ideal range for both aqueous solubility and potential central nervous system (CNS) penetration. In contrast, the closely related analog 6-(4-(hydroxymethyl)-1H-imidazol-1-yl)picolinic acid (CAS 2097161‑21‑0) is anticipated to have a lower LogP due to the additional polar hydroxymethyl group, while the regioisomer 4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid (CAS 914637‑20‑0) may exhibit similar lipophilicity but altered electronic distribution due to the different attachment point. Although direct experimental LogP values for these comparators are not publicly available, the target compound’s LogP of 0.8–0.97 is lower than that of many drug‑like imidazole‑containing kinase inhibitors (e.g., crizotinib, LogP ~2.5), suggesting a favorable solubility profile for in vitro and in vivo studies.

physicochemical properties LogP drug-likeness

6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid: Research & Industrial Applications


BTK Chemical Probe & Lead Optimization

Leverage the 1 nM BTK IC50 and >10,000‑fold selectivity over PDE10A to develop highly specific BTK inhibitors for immuno‑oncology or autoimmune disease research. The free carboxylic acid enables straightforward conjugation to linkers or biotin for target engagement studies, while the low nanomolar potency reduces the required compound concentration in cellular assays, minimizing off‑target cytotoxicity [1][2].

PDE10A Tool Compound for CNS Target Validation

Use the 480 nM PDE10A IC50 as a starting point for structure‑based optimization toward CNS‑penetrant PDE10A inhibitors. The favorable LogP (0.8–0.97) and moderate molecular weight (189 g/mol) align with CNS drug‑like property guidelines, making this scaffold a pragmatic choice for hit‑to‑lead campaigns in schizophrenia or Huntington‘s disease [3].

Metal-Chelating Building Block for Coordination Chemistry & Catalysis

The imidazole nitrogen and carboxylic acid oxygen atoms provide a defined bidentate or tridentate coordination environment for transition metals (e.g., Cu, Zn, Fe). This chelation motif is structurally validated by the compound’s use in synthetic procedures to prepare picolinamide derivatives [4]. Researchers designing metal‑organic frameworks (MOFs) or homogeneous catalysts can exploit this well‑characterized binding geometry without the need for de novo ligand synthesis.

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